2,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Overview
Description
2,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with dichloro groups at positions 2 and 4, and a triazole ring attached via an ethyl linker. The presence of the triazole ring and the dichloro substitutions confer unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, which can be synthesized by reacting 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate is then coupled with 2,4-dichlorobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactors to enhance reaction efficiency and yield. For example, the nitration process of similar compounds in microreactors has shown improved mass transfer efficiency and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group in the triazole ring can be oxidized to form sulfoxides or sulfones.
Substitution: The dichloro groups on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide is primarily attributed to its ability to interact with biological targets through the triazole ring. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the function of enzymes or proteins essential for microbial growth . The dichloro groups may enhance the compound’s lipophilicity, facilitating its penetration into microbial cells.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzamide: Lacks the triazole ring, making it less effective in biological applications.
4-methyl-4H-1,2,4-triazole-3-thiol: Contains the triazole ring but lacks the benzamide core, limiting its range of applications.
Sulfathiazole: Another antimicrobial compound with a thiazole ring, but different in structure and spectrum of activity.
Uniqueness
2,4-dichloro-N-[1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide is unique due to the combination of the dichloro-substituted benzamide core and the triazole ring, which together confer enhanced biological activity and versatility in chemical synthesis.
Properties
IUPAC Name |
2,4-dichloro-N-[1-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4OS/c1-6(10-16-17-12(20)18(10)2)15-11(19)8-4-3-7(13)5-9(8)14/h3-6H,1-2H3,(H,15,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPWCWLJDYARSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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